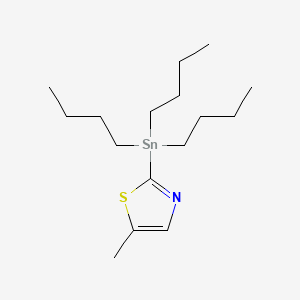

5-Methyl-2-(tributylstannyl)thiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tributyl-(5-methyl-1,3-thiazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALGELPHLJBAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586039 | |

| Record name | 5-Methyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848613-91-2 | |

| Record name | 5-Methyl-2-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-(tributylstannyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-(tributylstannyl)thiazole: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Methyl-2-(tributylstannyl)thiazole (CAS No. 848613-91-2), a key organometallic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, characterization, core reactivity—particularly in palladium-catalyzed cross-coupling reactions—and its strategic application in the synthesis of biologically active molecules. This document is designed to offer not just procedural steps, but also the underlying scientific rationale to empower effective and reliable implementation in the laboratory.

Introduction: The Strategic Value of the 5-Methylthiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its presence is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Drugs such as the antiretroviral Ritonavir and the antineoplastic agent Tiazofurin underscore the therapeutic importance of this scaffold.[1] The 5-methylthiazole variant, in particular, offers a valuable substitution pattern for probing structure-activity relationships (SAR) in drug discovery programs.

This compound serves as a stable, efficient, and versatile precursor for introducing this key fragment into complex molecules. Its primary utility lies in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[3] The tributylstannyl group at the 2-position allows for regioselective coupling with a wide array of electrophiles, making it an indispensable tool for medicinal chemists.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental for its correct identification, handling, and use in synthesis.

| Property | Value | Reference |

| CAS Number | 848613-91-2 | [4][5] |

| Molecular Formula | C₁₆H₃₁NSSn | [4][6] |

| Molecular Weight | 388.20 g/mol | [4][6] |

| Appearance | Orange Liquid | [6] |

| Boiling Point | 379.6 ± 35.0 °C (Predicted) | [7] |

| Density | 1.236 g/mL at 25 °C (for 2-Chloro-5-(tributylstannyl)thiazole) | [8] |

| Refractive Index | n20/D 1.528 (for 2-Chloro-5-(tributylstannyl)thiazole) | [8] |

| Storage | Store at room temperature | [7] |

Spectroscopic Data:

The structural integrity of this compound is confirmed through spectroscopic analysis. While a full, citable experimental spectrum is not publicly available, data from chemical suppliers and related structures provide the expected chemical shifts.[5][9]

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~7.25 (s, 1H, thiazole C4-H) | ~170 (thiazole C2-Sn) |

| ~2.45 (s, 3H, -CH₃) | ~145 (thiazole C5-CH₃) |

| ~1.55-1.65 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃) | ~125 (thiazole C4-H) |

| ~1.30-1.40 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃) | ~29.1 (Sn-(CH₂CH₂ CH₂CH₃)₃) |

| ~1.10-1.20 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃) | ~27.3 (Sn-(CH₂ CH₂CH₂CH₃)₃) |

| ~0.85-0.95 (t, 9H, Sn-(CH₂CH₂CH₂CH₃)₃) | ~13.7 (Sn-(CH₂CH₂CH₂CH₃ )₃) |

| ~11.0 (thiazole -CH₃ ) | |

| ~10.8 (Sn-(CH₂ CH₂CH₂CH₃)₃) |

Note: The above spectral data is predicted based on standard chemical shift ranges for similar organotin and thiazole compounds. Researchers should always acquire and interpret their own analytical data for confirmation.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process: first, the formation of the 5-methylthiazole core, followed by regioselective stannylation at the C2 position.

Step 1: Synthesis of the 5-Methylthiazole Precursor

The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole ring.[10] While various routes to 5-methylthiazole exist, a common approach involves the condensation of an α-haloketone with a thioamide. For 5-methyl-2-aminothiazole, this involves reacting a 3-halopentan-2-one with thiourea.[2] The resulting amino group can then be removed or modified as needed.

Step 2: Regioselective Stannylation via Directed Lithiation

The key step in preparing the title compound is the deprotonation of 5-methylthiazole at the C2 position, which is the most acidic proton on the thiazole ring, followed by quenching the resulting lithiate with an electrophilic tin reagent.[11]

Caption: Synthetic workflow for the stannylation of 5-methylthiazole.

Detailed Experimental Protocol (Adapted from analogous procedures):

Causality: This protocol is based on standard procedures for the lithiation of five-membered heteroaromatics and subsequent quenching with organotin halides. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperature (-78 °C) ensures regioselective deprotonation at the most acidic C2 position of the thiazole ring, preventing side reactions like nucleophilic attack on the ring. Anhydrous conditions are critical, as organolithium reagents are extremely sensitive to moisture.

-

Glassware and Atmosphere: All glassware must be oven-dried (120 °C) for at least 4 hours and allowed to cool under a stream of dry nitrogen or argon. The reaction should be conducted under an inert atmosphere for its entire duration.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-methylthiazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirring solution, add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

-

Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is often contaminated with tin byproducts. Purification is typically achieved by flash column chromatography on silica gel. A key technique to remove tin impurities is to use a stationary phase treated with potassium fluoride (e.g., 10% KF on silica) or to wash the crude organic extract with an aqueous KF solution.[12] Alternatively, distillation under high vacuum can be employed for purification.[6]

Core Application: The Stille Cross-Coupling Reaction

The premier application of this compound is its use as a nucleophilic partner in the Stille cross-coupling reaction. This reaction is renowned for its tolerance of a wide variety of functional groups, making it a powerful tool in complex molecule synthesis.[11]

Mechanism Overview:

The catalytic cycle of the Stille reaction is a well-established, three-step process involving a palladium catalyst.[9]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the organostannane (the 5-methylthiazol-2-yl moiety) is transferred to the palladium center, displacing the halide. This is often the rate-limiting step.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Exemplary Protocol: Stille Coupling with an Aryl Bromide:

Causality: This protocol employs a standard Pd(0) catalyst, Pd(PPh₃)₄, which is effective for a wide range of Stille couplings. The reaction is performed in an anhydrous, aprotic polar solvent like toluene or DMF to ensure solubility of the reagents and facilitate the reaction at elevated temperatures. The temperature (90-110 °C) is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Setup: To a flame-dried Schlenk tube or sealed vial, add the aryl bromide (1.0 eq), this compound (1.1-1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Degassing: Add anhydrous, degassed toluene or DMF (~0.1 M). Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up: Cool the reaction to room temperature. If desired, stir the mixture with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours to precipitate tin byproducts as insoluble tributyltin fluoride. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylthiazole.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 5-methylthiazole scaffold is a key component in the design of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways.[1][13] Dysregulation of kinases is a hallmark of many diseases, most notably cancer, making them high-value therapeutic targets.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition:

GSK-3 is a serine/threonine kinase implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and some cancers.[14][15] The thiazole motif has been successfully incorporated into potent and selective GSK-3 inhibitors.[3][16] The strategic use of this compound allows for the rapid synthesis of analog libraries where diverse aryl and heteroaryl groups can be appended to the thiazole core. This enables medicinal chemists to systematically explore the SAR and optimize inhibitor binding within the ATP-binding pocket of GSK-3.

Caption: Thiazole inhibitors block the ATP binding site of kinases like GSK-3.

The ability to use this compound in Stille couplings allows for the functionalization of the thiazole core with moieties designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.[1]

Safety, Handling, and Waste Management

Hazard Profile:

This compound is an organotin compound and must be handled with appropriate caution. Organotin compounds are known for their toxicity.

-

Toxicity: Toxic if swallowed and harmful in contact with skin.

-

Organ Damage: Causes damage to organs through prolonged or repeated exposure.

-

Irritation: Causes skin and serious eye irritation.

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often suitable), and splash-proof safety goggles.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Waste Disposal and Decontamination:

The primary challenge in working with stannanes is the removal and disposal of tin-containing byproducts.

-

Aqueous KF Wash: Aqueous solutions containing tributyltin waste can be treated with an excess of potassium fluoride to precipitate insoluble tributyltin fluoride, which can then be filtered off.

-

Silica Gel Adsorption: Tin residues can be effectively removed from product mixtures by chromatography on silica gel, sometimes pre-treated with KF or triethylamine.[12]

-

Disposal: All tin-containing waste (solid and liquid) must be collected in designated, labeled hazardous waste containers for disposal according to institutional and local regulations. Do not dispose of organotin waste down the drain.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the medicinally important 5-methylthiazole scaffold. Its primary utility in the Stille cross-coupling reaction provides a reliable method for C-C bond formation with excellent functional group tolerance. While the synthesis and use of this compound require careful handling due to the toxicity of organotin reagents, established protocols for its synthesis, application, and purification make it an invaluable tool for researchers in drug discovery and synthetic organic chemistry. A thorough understanding of its reactivity and the underlying mechanisms, as detailed in this guide, will enable scientists to leverage its full potential in the development of novel therapeutics, particularly in the area of kinase inhibition.

References

- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.

- BenchChem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.

- ResearchG

- ChemicalBook. This compound(848613-91-2) 1H NMR spectrum.

- Santa Cruz Biotechnology. 5-Methyl-2-(tributylstannyl)-1,3-thiazole | CAS 848613-91-2.

- Parchem. This compound (Cas 848613-91-2).

- ChemicalBook. This compound | 848613-91-2.

- Fisher Scientific. 5-Methyl-2-(tri-n-butylstannyl)thiazole, 90+% 250 mg.

- ResearchGate. (2023, October 19). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.

- ChemicalBook. This compound CAS#: 848613-91-2.

- Fisher Scientific. 5-Methyl-2-(tri-n-butylstannyl)thiazole, 90+% 250 mg.

- Kaidanovich-Beilin, O., et al. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PubMed Central.

- ResearchGate. (1970, January 1). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.

- Furlotti, G., et al. (2015). Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders. PubMed.

- Patel, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Sharma, V., et al. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. PubMed.

- Tan, Y., et al. (2021). Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases. PubMed Central.

- Martinez, A., et al. (2020). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PubMed Central.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: 2-Chlorothiazole-5-thiol as a Versatile Building Block in Organic Synthesis.

- Sunway Pharm Ltd. This compound - CAS:848613-91-2.

- Sigma-Aldrich. 2-Chloro-5-(tributylstannyl)thiazole 96 889672-73-5.

- Ask this paper. (2024, November 19).

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 848613-91-2 [chemicalbook.com]

- 5. This compound(848613-91-2) 1H NMR spectrum [chemicalbook.com]

- 6. WO1996016050A1 - Process for preparation of 5-hydroxymethylthiazole - Google Patents [patents.google.com]

- 7. parchem.com [parchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2-(tributylstannyl)thiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 5-Methyl-2-(tributylstannyl)thiazole (CAS No. 848613-91-2)[1][2][3]. This organostannane reagent is a pivotal building block in modern organic synthesis, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to forge new carbon-carbon bonds[4][5][6]. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural insights, mechanistic rationale, safety protocols, and data interpretation. We will explore the prevalent synthetic methodology via lithium-halogen exchange, detailing the critical parameters that ensure a successful and reproducible outcome.

Introduction and Strategic Importance

The thiazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional organic materials[7][8][9]. Functionalization of the thiazole ring is key to modulating the physicochemical and biological properties of these molecules. This compound serves as a versatile and efficient nucleophilic partner in Stille cross-coupling reactions, allowing for the introduction of the 5-methylthiazol-2-yl group onto a wide array of electrophilic partners (aryl, heteroaryl, vinyl halides, and triflates)[4][5].

The tributylstannyl group provides a unique combination of stability and reactivity. Organostannanes are generally stable to air and moisture and are compatible with a broad range of functional groups, making them highly valuable in complex molecule synthesis[5][6]. The methyl group at the 5-position of the thiazole ring offers a point of substitution that can influence steric and electronic properties, providing a valuable tool for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 2-Bromo-5-methylthiazole | 41731-23-1 | C₄H₄BrNS | 178.05 | Colorless to light yellow liquid |

| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | Solution in hexanes |

| Tributyltin Chloride | 1461-22-9 | C₁₂H₂₇ClSn | 325.51 | Colorless liquid |

| This compound | 848613-91-2 | C₁₆H₃₁NSSn | 388.20 | Liquid |

Data sourced from various chemical supplier catalogs and databases.[1][10][11]

Synthetic Strategy and Mechanistic Rationale

The most common and efficient route to this compound involves a two-step sequence initiated by a lithium-halogen exchange reaction. This method leverages the high reactivity of organolithium reagents to generate a key nucleophilic intermediate.

Overall Reaction Scheme

References

- 1. scbt.com [scbt.com]

- 2. This compound | 848613-91-2 [chemicalbook.com]

- 3. This compound - CAS:848613-91-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. parchem.com [parchem.com]

- 8. bepls.com [bepls.com]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Methyl-2-(tri-n-butylstannyl)thiazole, 90+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 2-Bromo-5-methylthiazole | 41731-23-1 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 5-Methyl-2-(tributylstannyl)thiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the quest for efficient and versatile methods to construct complex molecular architectures is paramount. Among the powerful tools available to chemists, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the formation of carbon-carbon bonds. The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, offers a robust and functional group tolerant method for forging these critical bonds. This guide focuses on a key reagent in this class, 5-Methyl-2-(tributylstannyl)thiazole , a versatile building block for the introduction of the 5-methylthiazole-2-yl moiety, a privileged scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its application in Stille cross-coupling reactions, and essential safety considerations.

Core Properties of this compound

This compound is a stable yet reactive organotin reagent that serves as a valuable precursor in organic synthesis. Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₁NSSn | [1][2] |

| Molecular Weight | 388.20 g/mol | [1][2] |

| CAS Number | 848613-91-2 | [1][2] |

| Appearance | Colorless to pale yellow liquid (estimated) | N/A |

| Boiling Point | 379.6 ± 35.0 °C (Predicted) | N/A |

| Storage | Store at room temperature | N/A |

Synthesis of this compound

The synthesis of 2-stannylthiazoles is typically achieved through the deprotonation of the C2-position of the thiazole ring with a strong base, followed by quenching with an electrophilic tin species. The C2-proton of thiazoles is the most acidic, facilitating regioselective metalation.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the lithiation and stannylation of five-membered heteroaromatic compounds.

Materials:

-

5-Methylthiazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-methylthiazole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve tributyltin chloride (1.2 eq) in anhydrous THF.

-

Add the solution of tributyltin chloride to the lithiated thiazole solution at -78 °C dropwise via cannula or syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in the Stille cross-coupling reaction. This reaction enables the formation of a C-C bond between the C2-position of the thiazole ring and an sp²-hybridized carbon of an organic halide or triflate.

The Stille Catalytic Cycle

The mechanism of the Stille reaction is well-established and proceeds through a catalytic cycle involving a palladium(0) species.[3]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond of the organic halide or triflate to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the organotin reagent is transferred to the palladium center, displacing the halide or triflate, and forming a diorganopalladium(II) complex. This is often the rate-limiting step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Stille Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Stille coupling reaction.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Copper(I) iodide (CuI) (optional, as a co-catalyst)

-

Anhydrous solvent (e.g., DMF, toluene, dioxane)

-

Saturated aqueous potassium fluoride (KF) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and any additional ligand or co-catalyst (e.g., CuI, 5-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with a saturated aqueous solution of KF to remove the tin byproducts. A gel-like precipitate of tributyltin fluoride may form, which can be removed by filtration through a pad of Celite.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-aryl-5-methylthiazole.

The 5-Methylthiazole Moiety in Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold found in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. Organotin compounds, including this compound, have been instrumental in the synthesis of novel drug candidates with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

Safety and Handling of Organotin Compounds

Organotin compounds are toxic and should be handled with extreme caution in a well-ventilated fume hood.[6]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.

Handling:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Perform all manipulations in a fume hood.

-

Use proper syringe and cannula techniques for transferring solutions.

Waste Disposal:

-

Dispose of all organotin-containing waste in a designated, properly labeled hazardous waste container. Do not mix with other organic waste.

-

Rinse contaminated glassware with a suitable solvent (e.g., toluene or hexanes) into the designated waste container before washing.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 2-substituted-5-methylthiazoles via the Stille cross-coupling reaction. Its stability and reactivity make it an important tool for medicinal chemists and researchers in drug discovery and development. By understanding its properties, synthesis, and reaction mechanisms, and by adhering to strict safety protocols, scientists can effectively leverage this building block to create novel molecules with significant therapeutic potential.

References

-

Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

-

Kamaludin, N. F., et al. Molecules2023 , 28(9), 3763. [Link]

-

Basri, H., et al. Front. Chem.2021 , 9, 703378. [Link]

-

OpenOChem Learn. Stille Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

J&K Scientific. Stille Cross-Coupling. [Link]

Sources

Spectroscopic Data for 5-Methyl-2-(tributylstannyl)thiazole: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Methyl-2-(tributylstannyl)thiazole, a key building block in organic synthesis, particularly in cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals who utilize organostannanes and heterocyclic compounds in their work. While a comprehensive, publicly available experimental dataset for this specific molecule is not readily accessible in peer-reviewed literature, this guide synthesizes established principles of spectroscopic analysis for organotin and thiazole moieties to provide a robust predictive framework. This approach not only offers a detailed characterization of the target molecule but also serves as a practical manual for the spectroscopic analysis of related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a heterocyclic aromatic ring and an organometallic functional group. This structure gives rise to a distinct spectroscopic fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The structural formula of this compound is C₁₆H₃₁NSSn, with a molecular weight of approximately 388.20 g/mol .[1][2][3] The key structural features to be identified by spectroscopy are the tributyltin group attached to the C2 position of the thiazole ring and the methyl group at the C5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the tin atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | s | 1H | H-4 (thiazole ring) |

| ~2.45 | s | 3H | -CH₃ (at C5) |

| ~1.50 - 1.65 | m | 6H | Sn-CH₂-CH₂ -CH₂-CH₃ |

| ~1.25 - 1.40 | m | 6H | Sn-CH₂-CH₂-CH₂ -CH₃ |

| ~1.05 - 1.15 | t | 6H | Sn-CH₂ -CH₂-CH₂-CH₃ |

| ~0.85 - 0.95 | t | 9H | Sn-CH₂-CH₂-CH₂-CH₃ |

Causality Behind Experimental Choices and Interpretation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for organotin compounds due to its excellent dissolving power and minimal interference in the proton spectrum.

-

Thiazole Proton (H-4): The lone proton on the thiazole ring is expected to appear as a singlet in the aromatic region. Its downfield shift is due to the deshielding effect of the aromatic ring current.

-

Methyl Protons: The methyl group protons at C5 will also appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

-

Tributyltin Protons: The protons of the three butyl groups will exhibit complex overlapping multiplets. The protons alpha to the tin atom (Sn-CH₂) are the most deshielded and appear furthest downfield. The terminal methyl protons appear as a triplet, characteristic of an ethyl fragment at the end of the butyl chain. The two methylene groups in the middle of the chain will appear as complex multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-2 (thiazole, attached to Sn) |

| ~145 | C-5 (thiazole, attached to CH₃) |

| ~135 | C-4 (thiazole) |

| ~29 | Sn-CH₂-CH₂ -CH₂-CH₃ |

| ~27 | Sn-CH₂-CH₂-CH₂ -CH₃ |

| ~14 | Sn-CH₂-CH₂-CH₂-CH₃ |

| ~13 | Sn-CH₂ -CH₂-CH₂-CH₃ |

| ~12 | -CH₃ (at C5) |

Causality Behind Experimental Choices and Interpretation:

-

Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak represents a unique carbon environment.

-

Thiazole Carbons: The carbon atom directly attached to the electropositive tin atom (C-2) is expected to be the most downfield of the thiazole carbons. The other two thiazole carbons will also appear in the aromatic region.

-

Tributyltin Carbons: The four distinct carbon environments of the butyl chains will be visible in the aliphatic region of the spectrum. The chemical shifts are characteristic of saturated alkyl chains.

-

Methyl Carbon: The methyl carbon at C5 will appear as a singlet in the upfield region of the spectrum.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a specialized technique that directly probes the tin nucleus, providing valuable information about its coordination environment and oxidation state.

Expected ¹¹⁹Sn NMR Data (CDCl₃, 149 MHz):

| Chemical Shift (δ, ppm) |

| ~ -10 to +10 |

Causality Behind Experimental Choices and Interpretation:

-

Reference Standard: Tetramethyltin (SnMe₄) is the common external standard for ¹¹⁹Sn NMR, with its chemical shift set to 0 ppm.

-

Chemical Shift: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents. For tetraorganostannanes like this compound, the chemical shift is expected to be in the upfield region relative to the standard. A shift in the predicted range would be indicative of a tetracoordinate tin center.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 389 | [M+H]⁺ (isotopic peak for ¹²⁰Sn) |

| 331 | [M - C₄H₉]⁺ |

| 275 | [M - 2(C₄H₉)]⁺ |

| 219 | [M - 3(C₄H₉)]⁺ |

| 99 | [C₄H₉Sn]⁺ |

| 57 | [C₄H₉]⁺ |

Causality Behind Experimental Choices and Interpretation:

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It typically leads to extensive fragmentation, providing valuable structural information.

-

Molecular Ion: The molecular ion peak ([M]⁺) may be weak or absent in the EI spectrum of organotin compounds. However, the isotopic pattern of tin, with its multiple stable isotopes, will be a clear indicator of its presence in any fragment containing tin. The peak at m/z 389 would correspond to the molecular ion containing the most abundant ¹²⁰Sn isotope.

-

Fragmentation Pattern: The primary fragmentation pathway for tetraorganostannanes is the sequential loss of the alkyl groups. In this case, the loss of butyl radicals (C₄H₉•) is expected, leading to the observed fragment ions. The presence of a peak at m/z 57, corresponding to the butyl cation, is also highly characteristic.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expected Infrared (IR) Data (neat):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (aliphatic) |

| ~1500 | Medium | C=N stretching (thiazole ring) |

| ~1460 | Medium | C-H bending (aliphatic) |

| ~1375 | Medium | C-H bending (aliphatic) |

| ~1100-1000 | Medium | Thiazole ring vibrations |

| ~750 | Strong | C-H out-of-plane bending |

Causality Behind Experimental Choices and Interpretation:

-

Sampling Method: For a liquid sample, the spectrum can be obtained "neat" by placing a thin film of the liquid between two salt plates.

-

Aliphatic C-H Stretches: The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the numerous methylene and methyl groups in the tributyltin moiety.

-

Thiazole Ring Vibrations: The C=N stretching vibration of the thiazole ring is expected to appear around 1500 cm⁻¹. Other characteristic ring vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

-

C-H Bending Vibrations: The bending vibrations of the aliphatic C-H bonds will give rise to absorptions around 1460 cm⁻¹ and 1375 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹¹⁹Sn NMR: This may require a specialized probe or instrument setup. A proton-decoupled experiment is typically performed. Tetramethyltin (SnMe₄) should be used as an external reference.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 50-500 to observe the molecular ion and characteristic fragments.

Infrared Spectroscopy Data Acquisition

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Analysis: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the target molecule.

Key Structural Features and Spectroscopic Correlation

References

An In-depth Technical Guide to the Reactivity of 2-(Tributylstannyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and reactivity of 2-(tributylstannyl)thiazole, a versatile organotin reagent pivotal in modern organic synthesis. With a focus on practical application and mechanistic understanding, this document serves as a critical resource for professionals in drug discovery and materials science.

Introduction: The Strategic Importance of 2-(Tributylstannyl)thiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design. The introduction of a tributylstannyl group at the 2-position of the thiazole ring creates a highly valuable and versatile building block. 2-(Tributylstannyl)thiazole combines the desirable properties of the thiazole nucleus with the synthetic flexibility of organostannanes, making it a key reagent for the construction of complex molecular architectures.[1]

This organotin compound is a stable, yet reactive, intermediate primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1] Its stability to air and moisture, coupled with its high reactivity under appropriate catalytic conditions, allows for the precise and efficient formation of carbon-carbon bonds. This guide will delve into the synthesis of 2-(tributylstannyl)thiazole, its detailed reactivity profile in Stille cross-coupling reactions, and its application in the synthesis of complex, biologically active molecules.

Physicochemical Properties

2-(Tributylstannyl)thiazole is a clear, nearly colorless liquid with a high boiling point, indicating good thermal stability.[1] Its key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₉NSSn |

| Molecular Weight | 374.17 g/mol |

| Appearance | Clear, almost colorless liquid |

| Boiling Point | 307–309 °C |

| Density | 1.19 g/mL at 25 °C |

| Refractive Index | n20/D 1.5200 |

Due to the presence of the organotin moiety, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Synthesis of 2-(Tributylstannyl)thiazole: A Comparative Overview

Several reliable methods exist for the synthesis of 2-(tributylstannyl)thiazole, with the Grignard reagent method and the lithium-tin exchange method being the most prevalent due to their high yields.[1]

Workflow for the Synthesis of 2-(Tributylstannyl)thiazole

Caption: Comparative workflow of the two primary synthetic routes to 2-(tributylstannyl)thiazole.

Detailed Experimental Protocols

1. Grignard Reagent Method (Yield: 92-97%) [1]

-

Step 1: Grignard Formation. Under an inert argon atmosphere, add a solution of n-butyllithium in hexane dropwise to a solution of 2-bromothiazole in anhydrous diethyl ether at 0°C.

-

Step 2: Reaction. Stir the mixture for 1 hour at 0°C, then cool to -78°C.

-

Step 3: Stannylation. Slowly add a solution of tributyltin chloride in anhydrous diethyl ether.

-

Step 4: Workup. Allow the reaction to stir overnight, then quench with water and extract with diethyl ether.

-

Step 5: Purification. Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.

2. Lithium-Tin Exchange Method (Yield: ~90%) [1]

-

Step 1: Lithiation. Add n-butyllithium to a solution of 2-bromothiazole in anhydrous diethyl ether at -78°C.

-

Step 2: Stannylation. Gradually introduce a solution of tributyltin chloride in diethyl ether.

-

Step 3: Reaction. Slowly warm the reaction mixture to room temperature and stir to completion.

-

Step 4: Workup. Quench the reaction with water, extract with an organic solvent, dry the combined organic layers, and filter.

-

Step 5: Purification. Concentrate the filtrate and purify the residue by silica gel chromatography.

Core Reactivity: The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. 2-(Tributylstannyl)thiazole serves as an excellent nucleophilic partner in these reactions, enabling the formation of 2-arylthiazoles and other substituted derivatives.[1]

The Catalytic Cycle of Stille Coupling

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.

-

Transmetalation: The organic group from the organostannane (the thiazole ring) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Factors Influencing Reactivity

The efficiency of the Stille coupling with 2-(tributylstannyl)thiazole is influenced by several factors:

-

Catalyst and Ligands: A variety of palladium sources, such as Pd(PPh₃)₄ and Pd₂(dba)₃, are effective. The choice of phosphine ligands is crucial; sterically hindered and electron-rich ligands often accelerate the coupling.[2]

-

Additives: The addition of copper(I) salts (e.g., CuI) can significantly increase the reaction rate, likely by facilitating the transmetalation step.[2]

-

Solvent: Polar aprotic solvents such as DMF and toluene are commonly used.

Illustrative Stille Couplings with 2-(Tributylstannyl)thiazole

The following table summarizes representative examples of Stille couplings involving 2-(tributylstannyl)thiazole with various aryl halides, showcasing the versatility of this reagent.

| Electrophile (R¹-X) | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,4-Dibromo-5-(1,3-dioxolan-2-yl)thiazole | Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 110 | 75 | [3] |

| 2-Bromopyridine | Pd(PPh₃)₄ | - | - | Toluene | 110 | 75 | [3] |

| 4-Iodoanisole | PdCl₂(PPh₃)₂ | - | CuI | DMF | 80 | 85 | General Conditions |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | XPhos | CsF | t-BuOH | 110 | 90 | General Conditions |

| Aryl Triflates | Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 60 | 55 | [2] |

Note: "General Conditions" are derived from typical Stille coupling protocols and may not represent a specific literature precedent.

Application in the Synthesis of Complex Molecules: The Case of Epothilones

The utility of 2-(tributylstannyl)thiazole is highlighted in its application to the total synthesis of complex, biologically active natural products. A prominent example is the synthesis of epothilones, a class of microtubule-stabilizing agents with potent anticancer activity.

In several total syntheses of epothilones, the thiazole side chain is introduced late in the synthetic sequence via a Stille coupling reaction. A fragment containing the 2-(tributylstannyl)thiazole moiety is coupled with a vinyl iodide or triflate on the macrocyclic core. This strategy takes advantage of the mild and functional group tolerant nature of the Stille coupling, which is essential when dealing with complex and sensitive substrates like the epothilone macrocycle.

Caption: General strategy for the incorporation of the thiazole side chain in epothilone synthesis via Stille coupling.

Practical Considerations: Purification and Removal of Tin Byproducts

A significant challenge in working with organostannanes is the removal of toxic tin byproducts from the reaction mixture. Several effective methods have been developed to address this issue:

-

Aqueous Potassium Fluoride (KF) Wash: Washing the organic reaction mixture with an aqueous solution of KF precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

-

Chromatography:

-

Silica Gel with Triethylamine: Running a flash column with silica gel treated with a small percentage of triethylamine in the eluent can effectively remove tin residues.

-

Basic Alumina: Chromatography on basic alumina is also an effective method for separating the desired product from tin byproducts.

-

-

Recrystallization: For solid products, recrystallization can be a highly effective purification technique.

Conclusion

2-(Tributylstannyl)thiazole is a powerful and versatile reagent in modern organic synthesis. Its high-yield synthesis and robust reactivity in palladium-catalyzed Stille cross-coupling reactions make it an indispensable tool for the construction of complex molecules containing the biologically important thiazole scaffold. A thorough understanding of its reactivity, optimal reaction conditions, and appropriate purification techniques, as outlined in this guide, is essential for its successful application in research, drug discovery, and materials science.

References

Technical Guide: Physicochemical Characterization of 5-Methyl-2-(tributylstannyl)thiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(tributylstannyl)thiazole, identified by CAS Number 848613-91-2, is an organostannane compound of significant interest in the field of synthetic organic chemistry.[1][2][3] As a derivative of thiazole, a heterocyclic scaffold present in numerous bioactive molecules and pharmaceuticals, this compound serves as a critical building block. Its primary utility lies in Stille cross-coupling reactions, where the tributylstannyl group facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. A precise understanding of its physical properties is paramount for its effective handling, purification, and application in reaction engineering and scale-up processes.

This guide provides a detailed overview of the known physical properties of this compound, focusing on its boiling point and density. Critically, it distinguishes between computationally predicted data and the imperative for experimental verification. Furthermore, it outlines the authoritative, field-proven methodologies for the precise experimental determination of these fundamental parameters for high-boiling-point organometallic compounds.

Part 1: Core Physicochemical Properties

The available data for this compound is currently limited, with most accessible information originating from computational predictions rather than empirical measurement. This is a common scenario for specialized reagents that are not produced on a massive industrial scale. The information is summarized below.

Data Summary Table

| Property | Value | Data Type | Source |

| CAS Number | 848613-91-2 | Identifier | [1][2][3] |

| Molecular Formula | C₁₆H₃₁NSSn | Identifier | [1][2][3] |

| Molecular Weight | 388.20 g/mol | Calculated | [3] |

| Boiling Point | 379.6 ± 35.0 °C (at 760 mmHg) | Predicted | [4] |

| Density | No data available | - | [5] |

| Physical Form | Liquid (at room temp.) | Observed | [4] |

Expert Analysis of Existing Data

-

Boiling Point: The currently cited boiling point of 379.6 ± 35.0 °C is a computationally predicted value.[4] While such predictions are valuable for initial estimation, they lack the precision of experimental data. The significant margin of error (± 35.0 °C) underscores this uncertainty. Organostannanes, particularly those with high molecular weights, are susceptible to thermal decomposition. Attempting to distill this compound at atmospheric pressure to verify this predicted boiling point is ill-advised, as decomposition would likely occur before the boiling point is reached, leading to sample loss and inaccurate measurements. The authoritative approach, detailed in the next section, is distillation under reduced pressure.

-

Density: There is currently no published experimental or predicted density value for this compound.[5] This represents a critical gap in the physicochemical profile of the compound. Density is essential for converting mass to volume, for reaction concentration calculations, and for computational modeling of transport phenomena. Its experimental determination is straightforward and highly recommended.

Part 2: Authoritative Methodologies for Experimental Determination

To address the gaps in the existing data, the following self-validating protocols are presented as the standard for determining the boiling point and density of high-molecular-weight, thermally sensitive liquid reagents like this compound.

Methodology 1: Boiling Point Determination via Vacuum Distillation

The primary rationale for using vacuum distillation is to lower the boiling point of the compound to a temperature at which it is thermally stable. By reducing the pressure above the liquid, the vapor pressure required for boiling is achieved at a much lower temperature, thus preventing decomposition.

Experimental Protocol:

-

System Preparation: Assemble a standard vacuum distillation apparatus using oven-dried glassware. The setup should include a round-bottom flask, a short-path distillation head equipped with a thermometer, a condenser, and a receiving flask.

-

Sample Charging: Charge the round-bottom flask with the this compound sample (typically 1-5 g, depending on availability) and a magnetic stir bar for smooth boiling.

-

System Sealing: Ensure all joints are properly sealed with high-vacuum grease. Connect the apparatus to a high-vacuum manifold equipped with a vacuum pump and a pressure gauge (manometer).

-

Pressure Reduction: Gradually evacuate the system to a stable, known pressure (e.g., 1.0 mmHg). A stable vacuum is critical for an accurate boiling point measurement.

-

Heating: Begin slowly heating the distillation flask using a heating mantle. Stir the sample continuously to ensure even heat distribution.

-

Data Acquisition: Observe the temperature as the sample begins to boil and the first drops of condensate appear on the thermometer bulb and are collected in the receiving flask. Record the stable temperature reading and the corresponding system pressure.

-

Normalization (Optional but Recommended): Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point at the measured pressure to the corresponding boiling point at standard atmospheric pressure (760 mmHg). This provides a standardized value for comparison.

Workflow Diagram: Vacuum Distillation

Methodology 2: Density Determination via Pycnometry

A pycnometer is a flask with a precisely known volume, making it the gold standard for accurately measuring the density of liquids. The method is self-validating as it relies on fundamental mass measurements.

Experimental Protocol:

-

Preparation: Thoroughly clean a pycnometer of known volume (e.g., 5 mL) with a suitable solvent, followed by deionized water and acetone. Dry the pycnometer completely in an oven and allow it to cool to a stable ambient temperature in a desiccator.

-

Mass of Empty Pycnometer (m₁): Accurately weigh the clean, dry, and empty pycnometer on an analytical balance to at least four decimal places.

-

Mass of Pycnometer with Sample (m₂): Fill the pycnometer with this compound. Ensure the liquid is free of air bubbles and reaches the calibration mark. Weigh the filled pycnometer.

-

Mass of Pycnometer with Water (m₃): Empty and clean the pycnometer. Fill it to the same calibration mark with deionized water of a known temperature. Weigh the pycnometer filled with water.

-

Calculation:

-

Determine the mass of the sample: m_sample = m₂ - m₁

-

Determine the mass of the water: m_water = m₃ - m₁

-

Calculate the volume of the pycnometer using the known density of water (ρ_water) at the measured temperature: V = m_water / ρ_water

-

Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V

-

Workflow Diagram: Density Measurement

Sources

- 1. This compound | 848613-91-2 [chemicalbook.com]

- 2. 5-Methyl-2-(tri-n-butylstannyl)thiazole, 90+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 848613-91-2 [chemicalbook.com]

- 5. This compound - CAS:848613-91-2 - Sunway Pharm Ltd [3wpharm.com]

Stability and storage conditions for 5-Methyl-2-(tributylstannyl)thiazole

An In-Depth Technical Guide to the Stability and Storage of 5-Methyl-2-(tributylstannyl)thiazole

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of this compound. Adherence to these storage and handling protocols is critical for ensuring reagent integrity, experimental reproducibility, and laboratory safety.

Introduction: The Chemical Nature of this compound

This compound (CAS No. 848613-91-2) is a valuable organometallic reagent, primarily utilized as a precursor in palladium-catalyzed Stille cross-coupling reactions.[1][2] Its utility lies in the targeted transfer of the 5-methylthiazol-2-yl group to create complex organic molecules. However, the very nature of the carbon-tin (C-Sn) bond that makes this compound a potent synthetic tool also renders it susceptible to degradation. Understanding the inherent reactivity of this bond is the foundation of proper handling and storage.

The molecule's stability is governed by two key structural features:

-

The Tributylstannyl Group: The covalent bond between the thiazole carbon and the tin atom is polarized and susceptible to cleavage by electrophiles.

-

The Thiazole Ring: This heterocyclic aromatic ring system can undergo specific degradation pathways, particularly when exposed to light.[3]

Failure to control the storage environment can lead to reagent decomposition, resulting in diminished reaction yields, formation of impurities, and significant safety hazards due to the high toxicity of organotin compounds.[4][5][6]

Critical Factors Governing Reagent Stability

The long-term viability of this compound is contingent on the stringent control of four primary environmental factors: atmosphere, temperature, light, and chemical contaminants.

Atmospheric Exposure: The Dual Threat of Moisture and Oxygen

Organotin reagents are notoriously sensitive to atmospheric conditions.[7]

-

Moisture (Hydrolysis): The most common degradation pathway is protonolysis of the C-Sn bond by water. Even trace amounts of moisture in the air or in solvents can protonate the thiazole ring at the 2-position, cleaving the bond to form 5-methylthiazole and tributyltin hydroxide byproducts. This process is irreversible and renders the reagent useless for its intended cross-coupling purpose.

-

Oxygen (Oxidation): While less rapid than hydrolysis for many stannanes, oxidation can occur over prolonged periods. It is a best practice to handle all organotin compounds under an inert atmosphere (e.g., argon or dry nitrogen) to prevent potential oxidative degradation and to maintain anhydrous conditions.[1]

Temperature: Mitigating Thermal Decomposition

Thermal energy can accelerate the rate of all degradation reactions. While some supplier data suggests storing the material at ambient room temperature, this is generally advisable only for short-term use.[8][9] For long-term stability, particularly for a reagent of this value and reactivity, refrigerated storage is paramount. A closely related analog, 2-(tributylstannyl)thiazole, is explicitly recommended for storage at 2–8°C.[1] Studies on the stability of tributyltin (TBT) compounds in environmental samples have shown that storage at -20°C is effective for preserving them over many months, whereas significant degradation occurs at 4°C and 25°C over similar timeframes.[10]

Light Exposure: The Risk of Photo-Degradation

Thiazole-containing compounds can be susceptible to photo-degradation.[3] Research on structurally related thiazoles has shown that upon photo-irradiation, they can react with singlet oxygen in a cycloaddition reaction. This forms an unstable endoperoxide that rearranges, ultimately destroying the core thiazole structure.[3] Therefore, protecting this compound from light by storing it in amber glass vials or in a dark location is a critical and non-negotiable step.

Chemical Incompatibility

The reagent's reactivity makes it incompatible with several classes of chemicals. Contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides should be strictly avoided.[11] Acids will rapidly cleave the C-Sn bond.

Recommended Storage and Handling Protocols

A multi-layered approach to storage and handling is required to create a self-validating system that preserves the reagent's integrity.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions. These recommendations are synthesized from data on general organotin stability and best practices for air- and moisture-sensitive reagents.[1][10]

| Parameter | Condition | Rationale |

| Temperature | 2–8°C (Short- to Mid-Term) -20°C (Long-Term) | Minimizes thermal degradation. -20°C provides superior preservation for archival purposes, showing high stability for over a year.[10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and minimizes oxidation.[1][7] |

| Container | Tightly Sealed Amber Glass Vial | Amber glass blocks UV light, preventing photo-degradation.[3] A tight seal is crucial to maintain an inert atmosphere. |

| Seal Integrity | PTFE-lined Cap + Parafilm® | Provides a chemically inert seal and an extra barrier against atmospheric exchange. |

Experimental Protocol: Safe Transfer of Reagent

Due to their high toxicity, all organotin compounds must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] The following protocol details the transfer from a Sure/Seal™ bottle, a common packaging for air-sensitive reagents.

Step-by-Step Methodology:

-

Preparation: Ensure all glassware for the reaction is flame- or oven-dried and has been cooled to room temperature under an inert atmosphere (argon or nitrogen).[7]

-

Inert Gas Line: Prepare a syringe with a clean, dry needle. Flush the syringe several times with the inert gas from your reaction setup.

-

Equalize Pressure: Pierce the septum of the this compound Sure/Seal™ bottle with a needle connected to an inert gas line (a balloon or manifold is suitable) to introduce a slight positive pressure.

-

Withdraw Reagent: Pierce the septum with the flushed syringe needle, ensuring the needle tip is below the liquid level. Slowly withdraw the required volume of the reagent. The positive pressure will aid in this process.

-

Dispense Reagent: Remove the syringe from the Sure/Seal™ bottle and promptly insert it into the septum of your reaction flask, dispensing the liquid.

-

Quenching & Cleaning: After dispensing, immediately draw a quenching solution (such as saturated potassium fluoride solution or isopropanol) into the syringe, followed by a solvent like hexanes or toluene. Expel this into a dedicated organotin waste container. Repeat this rinse cycle at least three times.[7]

-

Resealing: Remove the inert gas needle from the Sure/Seal™ bottle. Cover the puncture holes in the septum with electrical tape or a small amount of grease and replace the plastic cap. For long-term storage, wrap the cap and neck with Parafilm®.[7]

Visualization of Stability and Handling Workflows

Key Degradation Pathways

The following diagram illustrates the primary routes through which this compound can degrade. Understanding these pathways reinforces the rationale behind the stringent storage conditions.

Caption: Key environmental factors leading to reagent degradation.

Storage and Handling Decision Workflow

This workflow provides a logical sequence of actions for researchers to ensure the integrity of the reagent from receipt to disposal.

Caption: A decision tree for proper reagent management.

Conclusion

The chemical integrity of this compound is not robust; it is highly dependent on meticulous storage and handling. The principal threats—hydrolysis, oxidation, thermal decomposition, and photolysis—are effectively neutralized by maintaining the reagent under a cold, dark, and inert environment. By implementing the protocols outlined in this guide, researchers can ensure the reagent's efficacy, achieve reliable and reproducible experimental outcomes, and maintain a safe laboratory environment.

References

-

Del Valle Lab, Standard Operating Procedures - Organotin Reagents. University of Southern California. [Link]

-

National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. (Chapter 5.C, "Working with Substances of High Toxicity") [Link]

-

Dirkx, W. M. R., & Lobinski, R. (1998). Stability and storage problems in organotin speciation in environmental samples. Analytica Chimica Acta, 370(2-3), 205-214. [Link]

-

Centers for Disease Control and Prevention (CDC), NIOSH Pocket Guide to Chemical Hazards - Organotin Compounds. [Link]

-

SACH, 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. (Provides storage data for a close analog). [Link]

-

De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274. [Link]

-

Sunway Pharm Ltd, this compound Product Page. [Link]

-

Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 929-937. [Link]

-

Eawag-BBD, 2-Mercaptobenzothiazole Degradation Pathway. [Link]

-

Wang, J., et al. (2022). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Science and Pollution Research, 29(45), 68677-68691. [Link]

-

National Center for Biotechnology Information, PubChem Compound Summary for 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. [Link]

Sources

- 1. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications [hzsqchem.com]

- 2. 2-三丁基甲锡烷基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. 5-Methyl-2-(tri-n-butylstannyl)thiazole, 90+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. delvallelab.weebly.com [delvallelab.weebly.com]

- 8. This compound CAS#: 848613-91-2 [m.chemicalbook.com]

- 9. This compound | 848613-91-2 [chemicalbook.com]

- 10. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

The Synthetic Chemist's Tin Whistle: An In-depth Technical Guide to the Key Applications of Organostannane Reagents

For the modern synthetic chemist, the ability to forge new carbon-carbon bonds with precision and control is paramount. Among the diverse arsenal of organometallic reagents, organostannanes have carved out an indispensable niche, enabling a range of powerful transformations that have become cornerstones in the synthesis of complex molecules, from life-saving pharmaceuticals to intricate natural products. This guide provides a deep dive into the core applications of these versatile reagents, moving beyond a simple recitation of reactions to offer field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and practical success.

A Note on Safety and Handling

Before delving into the synthetic applications, it is crucial to address the inherent toxicity of organotin compounds.[1][2][3][4][5] These reagents, particularly volatile and low molecular weight derivatives like trimethyltin chloride, are highly toxic by all routes of exposure and can affect the central nervous system.[1] The toxicity generally decreases as the size of the alkyl groups on the tin atom increases.[1] All manipulations of organostannane reagents should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat, must be worn.[2][3] Special care should be taken to handle these reagents under an inert atmosphere, as some, like tributyltin hydride, can react with water to produce flammable hydrogen gas.[1] Due to the difficulty in removing organotin byproducts, meticulous purification is often necessary, and all tin-containing waste must be disposed of according to institutional and regulatory guidelines.[6][7]

The Stille Cross-Coupling Reaction: A Pillar of C-C Bond Formation

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, stands as one of the most significant C-C bond-forming reactions in modern organic synthesis.[8][9] Its discovery by John K. Stille in the late 1970s revolutionized the way chemists approach the synthesis of complex architectures, offering a method that is tolerant of a vast array of functional groups, proceeds under mild conditions, and utilizes air- and moisture-stable organostannane reagents.[8][10]

The Mechanistic Heart of the Matter

A thorough understanding of the Stille coupling's catalytic cycle is fundamental to troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The cycle commences with the oxidative addition of the organic electrophile (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[8][11] The choice of palladium source and ligands is critical here; bulky, electron-rich phosphine ligands can accelerate this step, even enabling the use of less reactive aryl chlorides.[10][12]

-

Transmetalation: This is often the rate-determining step.[8] The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide (X). The rate of transmetalation is influenced by the nature of the R² group, the ligands on palladium, and the polarity of the solvent. Additives like copper(I) salts can significantly accelerate this step, a phenomenon known as the "copper effect".[13]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium center, regenerating the Pd(0) catalyst and allowing the cycle to continue.[8][11] This step is typically fast and proceeds with retention of stereochemistry.

Field-Proven Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Stille coupling of an aryl bromide with an arylstannane, a common transformation in medicinal chemistry.

Experimental Protocol: Stille Biaryl Coupling [14]

-

Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), the arylstannane (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

-

Solvent Addition: Add anhydrous and degassed toluene or DMF via syringe. The choice of solvent can influence the reaction rate and solubility of the reagents.

-

Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-